
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is a coordination compound where cobalt is complexed with two 1,1,1-trifluoro-2,4-pentanedionate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- typically involves the reaction of cobalt salts with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction can be represented as:
[ \text{Co}^{2+} + 2 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Co(CF}_3\text{COCHCOCH}_3\text{)}_2 ]
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur where the 1,1,1-trifluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Applications De Recherche Scientifique
Chemistry
Catalysis: These compounds are studied as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Materials Science: They are used in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine
Medicinal Chemistry: Research is ongoing to explore their potential as therapeutic agents, particularly in cancer treatment due to their ability to interact with biological molecules.
Industry
Pigments and Dyes: Cobalt complexes are used in the production of pigments and dyes due to their vibrant colors.
Electronics: They are investigated for use in electronic devices such as sensors and transistors.
Mécanisme D'action
The mechanism of action of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- involves the interaction of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center can activate molecular oxygen or hydrogen, facilitating the desired chemical transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt, bis(acetylacetonato)-: Similar structure but with acetylacetonate ligands instead of 1,1,1-trifluoro-2,4-pentanedionate.
Cobalt, bis(benzoylacetonato)-: Similar structure but with benzoylacetonate ligands.
Uniqueness
The presence of trifluoromethyl groups in cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- imparts unique electronic properties, making it more electron-withdrawing compared to its analogs. This can influence its reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.
Propriétés
Formule moléculaire |
C10H8CoF6O4 |
|---|---|
Poids moléculaire |
365.09 g/mol |
Nom IUPAC |
cobalt(2+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/2C5H4F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
Clé InChI |
JQFNYRWFHFWCIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


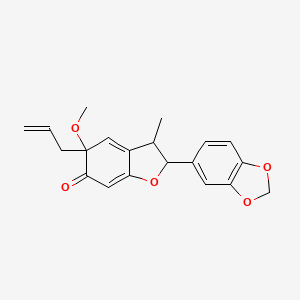
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)

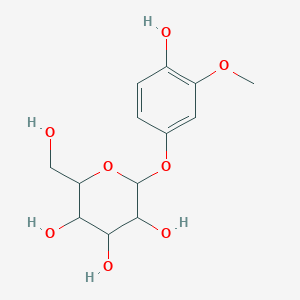
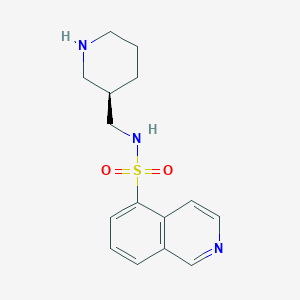
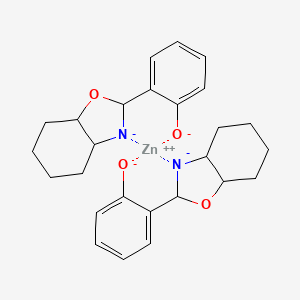

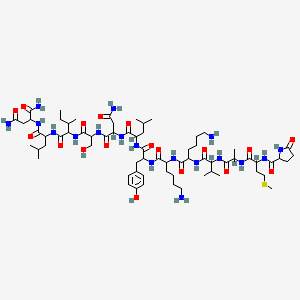
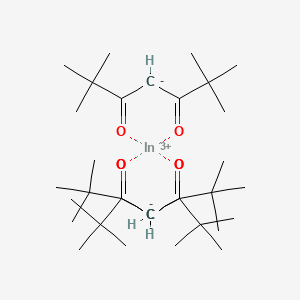
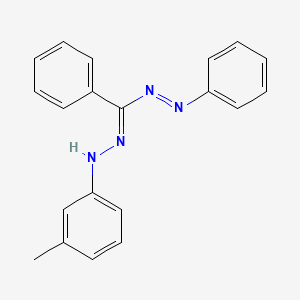

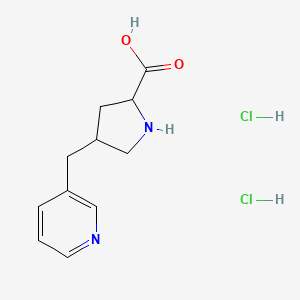
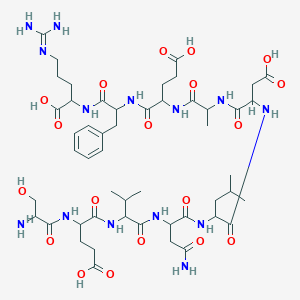
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
